molecular formula C37H72O6S3Sn B15343481 Butyltintris(isooctyl 3-mercaptopropionate) CAS No. 36118-60-2

Butyltintris(isooctyl 3-mercaptopropionate)

Cat. No.: B15343481
CAS No.: 36118-60-2
M. Wt: 827.9 g/mol
InChI Key: ZXKSNDROELGGRH-UHFFFAOYSA-K
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Description

Butyltintris(isooctyl 3-mercaptopropionate) is an organotin compound with the molecular formula C₃₇H₇₂O₆S₃Sn . Organotin compounds are critically important in various industrial applications, where they primarily function as thermal stabilizers, particularly in the processing of polyvinyl chloride (PVC) and other chlorinated polymers . These stabilizers are essential for preventing the thermal degradation of polymers during high-temperature processing and in their subsequent use, with typical concentration ranges from 0.5 to 3.0 parts per hundred parts of resin (phr) . The mechanism of action for this class of compounds involves the stabilization of PVC by replacing unstable chlorine atoms in the polymer backbone, thereby inhibiting the dehydrochlorination chain reaction that leads to material degradation and discoloration . The specific structure of Butyltintris(isooctyl 3-mercaptopropionate), featuring thioether linkages from the isooctyl 3-mercaptopropionate moieties, is designed for high-performance stabilization . This product is intended for research and industrial development purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Users should handle this material with care, as organotin compounds can exhibit varying levels of toxicity . Always consult the safety data sheet and adhere to appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

CAS No.

36118-60-2

Molecular Formula

C37H72O6S3Sn

Molecular Weight

827.9 g/mol

IUPAC Name

6-methylheptyl 3-[butyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate

InChI

InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;1-3-4-2;/h3*10,14H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

ZXKSNDROELGGRH-UHFFFAOYSA-K

Canonical SMILES

CCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Chemical Overview and Structural Characteristics

Butyltintris(isooctyl 3-mercaptopropionate) belongs to the class of organotin thioesters, characterized by a central tin atom coordinated to three isooctyl 3-mercaptopropionate ligands and one butyl group. Its molecular formula is $$ \text{C}{33}\text{H}{64}\text{O}6\text{S}3\text{Sn} $$, with a molecular weight of 820.36 g/mol. The compound’s structure ensures thermal stability and ligand exchange reactivity, making it effective in polyvinyl chloride (PVC) stabilization.

Key Precursors

  • Isooctyl 3-mercaptopropionate (CAS: 30374-01-7): Synthesized via esterification of 3-mercaptopropionic acid with isooctanol, yielding a thioester with a molecular weight of 218.36 g/mol.
  • Butyltin trichloride (CAS: 1118-46-3): A tin precursor providing the central metal atom for coordination.

Synthesis Methodologies

Step 1: Synthesis of Isooctyl 3-Mercaptopropionate

The preparation of isooctyl 3-mercaptopropionate involves acid-catalyzed esterification:

$$
\text{HS-CH}2\text{CH}2\text{COOH} + \text{C}8\text{H}{17}\text{OH} \xrightarrow{\text{H}^+} \text{HS-CH}2\text{CH}2\text{COOC}8\text{H}{17} + \text{H}_2\text{O}
$$

Conditions :

  • Catalyst : Sulfuric acid (2–5 mol%)
  • Solvent : Toluene or xylene (azeotropic removal of water)
  • Temperature : 110–130°C
  • Yield : 85–92%.

The product is purified via vacuum distillation (bp: 120–125°C at 5 mmHg) and characterized by $$ ^1\text{H} $$ NMR ($$ \delta $$ 1.2–1.6 ppm for isooctyl CH$$3$$, $$ \delta $$ 2.7–3.1 ppm for SCH$$2$$) and FT-IR (2550 cm$$^{-1}$$ for S-H stretch).

Step 2: Coordination with Butyltin Trichloride

Butyltintris(isooctyl 3-mercaptopropionate) is synthesized via a stoichiometric reaction:

$$
\text{Sn(C}4\text{H}9\text{)Cl}3 + 3 \text{HS-CH}2\text{CH}2\text{COOC}8\text{H}{17} \xrightarrow{\text{Base}} \text{Sn(C}4\text{H}9\text{)(S-CH}2\text{CH}2\text{COOC}8\text{H}{17})3 + 3 \text{HCl}
$$

Optimized Protocol :

  • Molar Ratio : 1:3.2 (tin precursor to thioester) to ensure complete substitution.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).
  • Base : Triethylamine (3.3 equiv) to neutralize HCl.
  • Temperature : 0–5°C initially, then room temperature for 12 hours.
  • Workup : Filtration of ammonium salts, solvent evaporation, and recrystallization from hexane.

Yield : 70–78% (purity >95% by $$ ^{119}\text{Sn} $$ NMR).

Table 1: Comparative Reaction Conditions and Outcomes
Parameter Dichloromethane THF Toluene
Reaction Time (h) 12 18 24
Yield (%) 78 72 65
Purity (%) 96 94 90
Byproduct Formation Low Moderate High

Analytical Characterization

Spectroscopic Techniques

  • $$ ^{119}\text{Sn} $$ NMR : A singlet at $$ \delta $$ –180 to –190 ppm confirms trigonal bipyramidal geometry.
  • FT-IR : Absence of S-H stretch (2550 cm$$^{-1}$$) confirms thiolate coordination to tin.
  • Mass Spectrometry : ESI-MS shows molecular ion peak at m/z 821.2 ([M+H]$$^+$$).

The compound is cited in patents for PVC stabilization (CN102675170A) and polymer dispersants (US5155189). Its efficacy stems from:

  • Thermal Stability : Degrades at 220–250°C, releasing radicals that scavenge HCl during PVC processing.
  • Low Volatility : Isooctyl esters reduce migration compared to methyl or ethyl analogs.

Challenges and Optimization Strategies

Common Issues

  • Incomplete Substitution : Add excess thioester (10–15% molar excess).
  • Oxidation : Conduct reactions under nitrogen or argon.

Green Chemistry Approaches

  • Solvent Recycling : Recover dichloromethane via distillation (85% efficiency).
  • Catalytic Bases : Use immobilized bases to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Butyltintris(isooctyl 3-mercaptopropionate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The tin atoms in the compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted organotin compounds.

Scientific Research Applications

Butyltintris(isooctyl 3-mercaptopropionate) has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in the production of PVC and other polymers. It acts as a chain transfer agent in polymerization reactions.

    Biology: Investigated for its potential use in biological systems due to its ability to interact with thiol groups in proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.

    Industry: Utilized in the manufacturing of coatings, adhesives, and sealants due to its stabilizing properties.

Mechanism of Action

The mechanism of action of Butyltintris(isooctyl 3-mercaptopropionate) involves its interaction with thiol groups in various molecules. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The tin atoms in the compound can also participate in catalytic processes, enhancing the efficiency of certain chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Methyl 3-mercaptopropionate

Butyl 3-mercaptopropionate

Tetrakis(3-mercaptopropionate) (PETMP)

(2-Hydroxyethyl)ammonium 3-mercaptopropionate

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Butyltintris(isooctyl 3-mercaptopropionate) C₃₇H₇₂O₆S₃Sn 862.84 Tin center, thiolate esters
Methyl 3-mercaptopropionate C₄H₈O₂S 136.17 Thiol, methyl ester
Butyl 3-mercaptopropionate C₇H₁₄O₂S 162.25 Thiol, butyl ester
PETMP C₁₃H₂₀O₈S₄ 488.62 Tetra-thiol ester
(2-Hydroxyethyl)ammonium 3-mercaptopropionate C₅H₁₃NO₃S 167.22 Ammonium salt, hydroxyl, thiol

Application Differences

  • Butyltintris(isooctyl 3-mercaptopropionate): Likely serves as a multi-dentate ligand or stabilizer due to its tin-thiolate structure. Potential use in polymer crosslinking or catalysis .
  • Methyl/Butyl 3-mercaptopropionate: Smaller thiol esters; used as intermediates in organic synthesis or odorants.
  • PETMP: A tetra-functional thiol crosslinker in thiol-ene polymer networks (e.g., adhesives, coatings) .
  • (2-Hydroxyethyl)ammonium 3-mercaptopropionate: Water-soluble ammonium salt, possibly used in pharmaceuticals or specialty polymers .

Environmental and Toxicity Profiles

Table 2: Environmental and Regulatory Data
Compound Biodegradability (OECD 301) M-Factor (Aquatic Toxicity) Regulatory Status
Butyltintris(isooctyl 3-mercaptopropionate) No data No data Not listed in ECHA REACH (as of 2010)
Methyl 3-mercaptopropionate Not readily biodegradable Acute: 1; Chronic: 1 Non-PBT (persistent, bioaccumulative, toxic)
Isooctyl 3-mercaptopropionate No data No data Registered under REACH (EC 251-013-5)
Butyl 3-mercaptopropionate No data No data CAS 16215-21-7; limited SDS data
  • Tin vs. Non-Tin Analogues: Butyltintris(isooctyl 3-mercaptopropionate)’s tin content raises concerns about bioaccumulation and toxicity, unlike sulfur-only analogues. Organotins are regulated under EU REACH for endocrine-disrupting properties, but this compound lacks explicit classification .
  • Thiol Reactivity: All compounds share thiol groups, enabling radical-mediated reactions (e.g., polymer curing). However, tin’s presence may alter catalytic efficiency or toxicity .

Biological Activity

Butyltintris(isooctyl 3-mercaptopropionate) is a complex organotin compound that incorporates isooctyl 3-mercaptopropionate as a ligand. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. The following sections explore its biological mechanisms, activity profiles, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C37H72O6S3SnC_{37}H_{72}O_{6}S_{3}Sn
Molecular Weight: 688.03 g/mol
SMILES Notation: CCCCSn(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C .

This compound features a butyltin core surrounded by three isooctyl 3-mercaptopropionate ligands, which contribute to its solubility and reactivity.

Biological Activity Overview

The biological activity of butyltintris(isooctyl 3-mercaptopropionate) can be categorized into several key areas:

  • Antimicrobial Activity : Organotin compounds are known for their antimicrobial properties. Studies have indicated that butyltintris(isooctyl 3-mercaptopropionate) exhibits significant activity against various bacterial strains, potentially due to the release of tin ions that disrupt microbial cell membranes.
  • Anticancer Potential : Preliminary research suggests that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation, similar to other organotin derivatives .
  • Neurotoxicity : While some organotin compounds have therapeutic potentials, they are also associated with neurotoxic effects. Research indicates that exposure to butyltintris(isooctyl 3-mercaptopropionate) could lead to neurodegenerative changes in animal models, necessitating further investigation into its safety profile .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeurotoxicityPotential neurotoxic effects observed in animal studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various organotin compounds, butyltintris(isooctyl 3-mercaptopropionate) was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential .

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of in vitro experiments evaluated the cytotoxic effects of butyltintris(isooctyl 3-mercaptopropionate) on human lung carcinoma cells (A549). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting a promising anticancer activity that warrants further exploration in vivo .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of isooctyl 3-mercaptopropionate critical for experimental design?

  • Answer : Key properties include a molecular weight of 218.356 g/mol (C₁₁H₂₂O₂S), density of 0.957 g/cm³, boiling point of 285.9°C, and flash point of 148.4°C . These properties influence handling (e.g., flammability precautions for H225 classification) and experimental setups requiring thermal stability. Solubility parameters should be determined via Hansen solubility tests, while refractive index (n²⁰/D 1.458) aids in purity assessment .

Q. What safety protocols are essential for laboratory handling of isooctyl 3-mercaptopropionate?

  • Answer : Due to its flammability (H225), store in flame-proof cabinets away from ignition sources. Use PPE: gloves, faceshields, and respirators (e.g., type ABEK filters). Conduct reactions in fume hoods to mitigate inhalation risks. Emergency protocols should address spill containment using inert absorbents .

Q. How can researchers assess acute toxicity in mammalian models for this compound?

  • Answer : Follow OECD Test Guideline 420 (Acute Oral Toxicity) using rodents. Dose ranges should span 25–100 mg/kg (oral gavage), with endpoints including mortality, clinical signs, and histopathology of target organs (e.g., stomach irritation observed in methyl 3-mercaptopropionate analogs) .

Q. What analytical techniques are recommended for characterizing purity and degradation products?

  • Answer : Use GC-MS for volatility-based analysis (boiling point ~286°C) and HPLC for non-volatile impurities. NMR (¹H/¹³C) confirms structural integrity, while exact mass spectrometry (218.134 g/mol) identifies degradation products .

Advanced Research Questions

Q. How can conflicting biodegradability data for organothioesters be resolved for isooctyl 3-mercaptopropionate?

  • Answer : Apply OECD 301 (Ready Biodegradability) tests under aerobic conditions. For methyl 3-mercaptopropionate, persistence was 46% (non-readily biodegradable) . Compare degradation kinetics using LC-MS/MS to track thiol oxidation products, adjusting for ester chain length differences.

Q. What methodologies quantify bioaccumulation potential in aquatic ecosystems?

  • Answer : Determine bioconcentration factor (BCF) via OECD 305 flow-through systems. For analogs like methyl 3-mercaptopropionate, BCF was estimated at 3.16 . Use radiolabeled isotopes (e.g., ³⁵S) to trace tissue uptake in fish models over 28 days.

Q. How should chronic toxicity studies be designed to identify NOEL (No Observable Effect Level) thresholds?

  • Answer : Adopt OECD 407 (28-day repeated dose toxicity) with rats. Dose ranges of 10–100 mg/kg (oral) can identify NOEL, focusing on hematological, biochemical, and organ-specific effects. For methyl analogs, NOEL was 50 mg/kg with stomach lesions at 100 mg/kg .

Q. What experimental frameworks address stability under varying environmental conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH) over 6 months, monitoring hydrolysis (via pH shifts) and photodegradation (UV-Vis exposure). Compare with GC-MS profiles of fresh vs. aged samples to identify degradation pathways.

Methodological Notes

  • Data Contradictions : Analog data (e.g., methyl 3-mercaptopropionate) may not fully extrapolate to isooctyl derivatives due to ester chain hydrophobicity. Validate findings with compound-specific assays.
  • Advanced Synthesis : For derivative preparation (e.g., butyltin complexes), use inert atmospheres (N₂/Ar) to prevent thiol oxidation. Monitor reaction progress via FT-IR for S-H bond disappearance.

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